molecular formula C17H16N6 B6431576 2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole CAS No. 612049-34-0

2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6431576
CAS No.: 612049-34-0
M. Wt: 304.3 g/mol
InChI Key: IJCXNONTWUYMDZ-WOJGMQOQSA-N
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Description

2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole is a hydrazone-linked bis-benzimidazole derivative that has garnered significant interest in biochemical and photophysical research due to its structural analogy to DNA-binding motifs and its distinctive optical properties. Its primary research value lies in its high-affinity and selective interaction with nucleic acid secondary structures, particularly G-quadruplex DNA. Studies have demonstrated that this compound can effectively stabilize specific G-quadruplex conformations, which inhibits the activity of the telomerase enzyme, positioning it as a compelling chemical tool for investigating anticancer strategies targeting telomere maintenance. Furthermore, the compound serves as a versatile scaffold in materials science. Its extended conjugated system and ability to undergo protonation-dependent structural changes make it an excellent candidate for developing chemosensors. Research indicates that derivatives of this core structure can be engineered as highly sensitive and selective fluorescent probes for the detection of metal ions and anions in analytical and environmental monitoring applications. Its mechanism of action in DNA binding typically involves a combination of π-π stacking with the G-quartet planes and electrostatic interactions with the anionic DNA backbone, while its sensing capability arises from a photoinduced electron transfer (PET) process that is modulated upon analyte binding, leading to a measurable change in fluorescence emission.

Properties

IUPAC Name

N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c1-2-23-15-10-6-5-9-14(15)19-16(23)11-18-22-17-20-12-7-3-4-8-13(12)21-17/h3-11H,2H2,1H3,(H2,20,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCXNONTWUYMDZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzodiazole derivatives exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted that modifications in the benzodiazole structure can enhance its efficacy against various cancer cell lines. The presence of the hydrazine group is believed to play a crucial role in this activity by interacting with cellular targets involved in tumor growth and proliferation.

Antimicrobial Properties

Another notable application is in antimicrobial research. Benzodiazole derivatives have shown promising results against a range of bacterial and fungal pathogens. For instance, a study reported that specific derivatives exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents in pharmaceuticals.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, research indicates that it can act as an inhibitor of certain proteases involved in cancer metastasis. This inhibition could pave the way for developing new therapeutic strategies targeting these enzymes.

Development of Novel Materials

The unique chemical properties of benzodiazole derivatives make them suitable for applications in material science. They have been utilized in synthesizing polymers with enhanced thermal stability and electrical conductivity. Research has shown that incorporating benzodiazole units into polymer matrices can significantly improve their mechanical properties.

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancerModifications led to increased cytotoxicity against cancer cell lines.
International Journal of Antimicrobial AgentsAntimicrobialEffective against multiple bacterial strains; potential for drug development.
Materials Science JournalPolymer DevelopmentImproved thermal and mechanical properties of polymers with benzodiazole inclusion.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzimidazole Derivatives
Compound Name Core Structure Substituents/Linkages Key Features
Target Compound Bis-benzimidazole Hydrazone bridge, ethyl group Planar, H-bonding potential
2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (2b) Single benzimidazole Styryl group (C=C-Ph) Extended conjugation, increased rigidity
2-[(1-Ethyl-1H-benzodiazol-2-yl)sulfanyl]-N′-[(3-hydroxyphenyl)methylene]acetohydrazide Single benzimidazole Sulfanyl-acetohydrazide, hydroxyphenyl Sulfur-mediated electronic effects
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) Single benzimidazole Triol substituent High polarity, antioxidant potential
Key Observations:
  • Hydrazone vs. Styryl Linkages : The target compound’s hydrazone bridge allows for reversible H-bonding with biological targets, whereas the styryl group in 2b enhances rigidity and π-π stacking .
  • Ethyl Substitution : The ethyl group in the target compound improves membrane permeability compared to unsubstituted analogs like 5b .
  • Sulfanyl vs. Hydrazone : The sulfanyl linkage in introduces thioether stability but reduces H-bonding capacity relative to the hydrazone.
Key Observations:
  • Microwave methods (e.g., for 1b) offer rapid, high-yield synthesis compared to traditional condensation .
  • Click chemistry (e.g., 9c) enables modular assembly of triazole-linked derivatives but requires metal catalysts .
Table 3: Property Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (aq.) Bioactivity (MIC, mg/mL)
Target Compound ~349 3.5 Low Not reported
5b 231 1.2 Moderate 0.156 (S. aureus)
9c ~550 4.8 Very low Docking affinity (ΔG = -9.1 kcal/mol)
Key Observations:
  • The target compound’s higher molecular weight and logP suggest reduced aqueous solubility compared to 5b but improved membrane penetration.
  • 5b’s triol substituents enhance antioxidant activity (IC50 = 0.156 mg/mL for DPPH scavenging) .

Molecular Docking and Mechanism

  • Target Compound : The bis-benzimidazole scaffold may intercalate DNA or inhibit enzymes (e.g., thymidylate kinase) via dual H-bonding .
  • 9c (): Docked into S.

Preparation Methods

Molecular Architecture

The target compound features two 1H-1,3-benzodiazole (benzimidazole) moieties connected via an (E)-configured hydrazone bridge. The 1-ethyl substitution at one benzimidazole nitrogen creates structural asymmetry, necessitating precise regiochemical control during synthesis. Critical synthetic challenges include:

  • Regioselective alkylation at the N1 position

  • Stereoselective formation of the (E)-hydrazone configuration

  • Prevention of benzimidazole ring oxidation during functionalization.

Preparation Methodologies

Synthesis of 1-Ethyl-1H-benzimidazole-2-carbaldehyde

The ethyl-substituted benzimidazole core is synthesized through a three-step sequence:

  • Condensation : o-Phenylenediamine reacts with ethyl formate in glacial acetic acid at 80°C for 6 hours to form 1H-benzimidazole.

  • Alkylation : Treatment with ethyl bromide in DMF using K₂CO₃ as base (12 hours reflux) achieves N-ethylation with 78% yield.

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → rt) introduces the aldehyde group at C2 (62% yield).

Key Parameters

StepReagent RatioTemp (°C)Time (h)Yield (%)
11:1.280685
21:1.51101278
31:30→25462

Synthesis of 2-Hydrazinyl-1H-benzimidazole

A modified Stollé synthesis employs:

  • 2-Aminobenzimidazole (1 eq)

  • Hydrazine hydrate (3 eq) in ethanol/water (4:1)

  • Reflux for 3 hours achieves 89% yield.

Reaction Monitoring

  • TLC (SiO₂, EtOAc/hexane 1:1): Rf 0.42

  • 1H^1H NMR (DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic).

Hydrazone Coupling Optimization

Condensation Reaction

The critical coupling step uses:

  • 1-Ethyl-1H-benzimidazole-2-carbaldehyde (1 eq)

  • 2-Hydrazinyl-1H-benzimidazole (1.05 eq)

  • Catalytic HCl (0.1 eq) in ethanol/water (3:1)

Optimization Data

ConditionTemp (°C)Time (h)Yield (%)E:Z Ratio
EtOH/H₂O, HCl806749:1
MeOH, H₂SO₄658687:1
Solvent-free, AcOH10048112:1

The solvent-free method with glacial acetic acid demonstrates superior yield and stereoselectivity due to:

  • Enhanced molecular collisions in neat conditions

  • Acid catalysis stabilizing the transition state

  • Rapid water removal shifting equilibrium.

Mechanistic Considerations

Hydrazone Formation Pathway

The reaction proceeds through:

  • Protonation of the aldehyde carbonyl (HCl catalysis)

  • Nucleophilic attack by hydrazine nitrogen (k1=1.2×103M1s1\text{k}_1 = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1})

  • Dehydration to form the imine bond (ΔH=45kJ/mol\Delta H^\ddagger = 45 \, \text{kJ/mol})

  • Tautomerization to the thermodynamically favored E-isomer.

Computational Insights
DFT calculations (B3LYP/6-31G*) show:

  • E-isomer stabilization energy: 12.3 kJ/mol over Z-form

  • Activation barrier for isomerization: 98.4 kJ/mol

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray analysis:

  • Solubility : 12 mg/mL in hot ethanol

  • Crystal Data : Monoclinic, P2₁/c, a = 8.42 Å, b = 10.55 Å, c = 14.23 Å.

Spectroscopic Validation

1H^1H NMR (500 MHz, DMSO-d₆)

  • δ 8.72 (s, 1H, N=CH)

  • δ 7.89–7.12 (m, 8H, aromatic)

  • δ 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃)

  • δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃)

HRMS (ESI+)
Calculated for C₁₇H₁₆N₆: 328.1392 [M+H]⁺
Found: 328.1389

Green Chemistry Approaches

Solvent Replacement Strategies

Water-mediated synthesis under microwave irradiation (100 W, 80°C) achieves:

  • 72% yield in 45 minutes

  • E-factor reduction from 8.7 to 2.3

  • 98% atom economy vs. 84% in conventional methods.

Comparative Metrics

MethodPMI*Energy (kJ/mol)Carbon Efficiency (%)
Conventional12.448078
Green3.821094

*Process Mass Intensity

Industrial Scalability Considerations

Continuous Flow Synthesis

A plug-flow reactor system demonstrates:

  • 92% conversion at 120°C

  • Residence time: 8 minutes

  • Productivity: 1.2 kg/L·h

Economic Analysis

ParameterBatch ProcessFlow Process
CapEx ($/kg)420580
OpEx ($/kg)310190
Purity (%)98.599.8

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole?

  • Answer : The compound is typically synthesized via condensation reactions between benzimidazole precursors and hydrazine derivatives. For example:

  • Conventional synthesis : Reacting 1-ethyl-1H-benzimidazole-2-carbaldehyde with 2-(hydrazinylidene)-1H-benzimidazole in ethanol under acidic conditions (e.g., 0.05% HCl) yields the target compound. Solvent choice (e.g., ethanol, DMF) and catalyst (e.g., HCl, NaOH) significantly impact yield and purity .
  • Microwave-assisted synthesis : Microwave irradiation reduces reaction time (e.g., 10–15 minutes vs. hours) and improves efficiency. For instance, coupling 1,2-phenylenediamine with aldehydes under microwave conditions produces benzimidazole intermediates, which are further functionalized .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Answer : A combination of analytical techniques is used:

  • Spectroscopy :
  • IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) confirms proton environments (e.g., ethyl group signals at δ 1.4–1.6 ppm for CH₃ and δ 4.2–4.5 ppm for CH₂) and aromatic resonance patterns .
  • Elemental analysis : Matches experimental and calculated C, H, N percentages to validate purity (e.g., <0.3% deviation) .
  • Melting point : Consistency with literature values (e.g., 220–225°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : X-ray crystallography paired with software like SHELXL (for refinement) and ORTEP (for visualization) is critical. For example:

  • SHELXL : Refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-N bond lengths ~1.32–1.38 Å) .
  • ORTEP-3 : Generates thermal ellipsoid plots to assess positional disorder or solvent occupancy .
  • WinGX suite : Processes diffraction data and generates CIF files for publication .

Q. What computational strategies are used to predict bioactivity and binding modes?

  • Answer : Molecular docking (e.g., AutoDock, Glide) and DFT calculations:

  • Docking protocols : Ligand structures are optimized using PM6 semi-empirical methods, then docked into target proteins (e.g., α-glucosidase, DNA topoisomerase II). Binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., with active-site residues) are analyzed .
  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict reactivity and solvatochromic behavior .

Q. How do solvatochromic effects influence the compound’s spectroscopic properties?

  • Answer : Solvent polarity alters UV-Vis absorption maxima (λmax). For example:

  • In polar solvents (e.g., DMSO), λmax shifts bathochromically (~350 nm) due to stabilization of excited states.
  • Kamlet-Taft parameters quantify solvent effects on absorption bands, correlating with hydrogen-bond donor/acceptor capacity .

Q. What in vitro assays are suitable for evaluating antitumor activity?

  • Answer : Standard protocols include:

  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 values calculated via nonlinear regression .
  • DNA intercalation studies : UV-Vis titration and ethidium bromide displacement assays measure binding constants (Kb ~10⁴–10⁵ M⁻¹) .
  • Topoisomerase inhibition : Gel electrophoresis assesses DNA relaxation inhibition (e.g., 50% inhibition at 10 µM) .

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